
PF-4191834
Descripción general
Descripción
PF-4191834, también conocido como 4-(3-(4-(1-metil-1H-pirazol-5-il)feniltio)fenil)-tetrahidro-2H-piran-4-carboxamida, es un inhibidor no redox, novedoso y selectivo de la enzima 5-lipooxigenasa. Esta enzima es crucial en el metabolismo del ácido araquidónico, lo que lleva a la producción de leucotrienos y otros mediadores lipídicos proinflamatorios. This compound ha demostrado una eficacia significativa en la reducción de la inflamación y el dolor, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de PF-4191834 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye:
Formación del anillo de pirazol: Este paso implica la ciclización de precursores apropiados para formar el anillo de pirazol.
Formación de tioéter: El anillo de pirazol luego se acopla con un grupo feniltio a través de un enlace tioéter.
Formación del anillo de pirano: El paso final implica la formación del anillo tetrahidropirano, completando la síntesis de this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran la optimización de la síntesis a escala de laboratorio para garantizar la escalabilidad, la rentabilidad y la pureza.
Análisis De Reacciones Químicas
PF-4191834 experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el enlace tioéter.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo en la porción carboxamida.
Sustitución: Los anillos aromáticos en this compound pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios electrófilos o nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Properties
PF-4191834 demonstrates potent inhibition of 5-lipoxygenase, with an IC50 value of approximately 229 nM in enzyme assays. Its selectivity is notable, exhibiting approximately 300-fold preference for 5-LOX over other lipoxygenases such as 12-LOX and 15-LOX, and it shows no significant activity towards cyclooxygenase enzymes . The compound also inhibits 5-LOX activity in human blood cells with an IC80 value of around 370 nM, correlating well with plasma concentrations required for efficacy in vivo .
Inflammatory Diseases
This compound has shown promise in the treatment of various inflammatory diseases:
- Asthma : Given its mechanism of inhibiting leukotriene production, this compound is being explored as a potential treatment for asthma. Studies indicate that leukotrienes significantly contribute to airway inflammation and hyperreactivity in asthma patients .
- Osteoarthritis : The compound has entered Phase II clinical trials for knee osteoarthritis. Its ability to reduce inflammation may provide symptomatic relief and improve joint function in affected individuals .
Case Studies
- Asthma Model : In preclinical models, this compound demonstrated significant reductions in airway inflammation and hyperresponsiveness compared to control groups. These findings suggest its potential utility as a therapeutic agent in managing asthma exacerbations .
- Osteoarthritis Trials : Early clinical trials have reported favorable outcomes regarding pain relief and functional improvement in patients with knee osteoarthritis treated with this compound. The results indicate a good safety profile alongside its anti-inflammatory effects .
Table 1: Inhibition Potency of this compound Compared to Other Inhibitors
Compound | IC50 (nM) | Selectivity Ratio (5-LOX vs. Others) |
---|---|---|
This compound | 229 | ~300-fold |
Zileuton | Varies | Moderate |
Licofelone | Varies | High |
Table 2: Clinical Trial Phases for this compound
Indication | Current Phase | Study Outcomes |
---|---|---|
Asthma | Preclinical | Significant reduction in inflammation |
Knee Osteoarthritis | Phase II | Improved pain relief and function |
Mecanismo De Acción
PF-4191834 ejerce sus efectos al inhibir selectivamente la enzima 5-lipooxigenasa. Esta enzima cataliza la conversión del ácido araquidónico en leucotrienos, que son potentes mediadores de la inflamación. Al inhibir la 5-lipooxigenasa, this compound reduce la producción de leucotrienos, disminuyendo así la inflamación y el dolor. El compuesto demuestra una alta selectividad para la 5-lipooxigenasa sobre otras isoformas de lipooxigenasa y enzimas ciclooxigenasa, lo que lo convierte en un inhibidor altamente específico .
Comparación Con Compuestos Similares
PF-4191834 es único en su inhibición no redox de la 5-lipooxigenasa, lo que lo distingue de otros inhibidores como el zileutón, que actúa a través de un mecanismo redox. Compuestos similares incluyen:
Zileutón: Un inhibidor redox de la 5-lipooxigenasa que se utiliza en el tratamiento del asma.
Licofelona: Un inhibidor dual de la 5-lipooxigenasa y la ciclooxigenasa, actualmente en desarrollo clínico para enfermedades inflamatorias.
Flavocoxid: Un alimento médico que inhibe las enzimas 5-lipooxigenasa y ciclooxigenasa
El mecanismo no redox de this compound proporciona una ventaja distintiva al reducir el riesgo de efectos secundarios oxidativos, lo que lo convierte en una opción más segura y eficaz para el uso a largo plazo .
Actividad Biológica
PF-4191834 is a selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various pathophysiological conditions, including asthma and osteoarthritis. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of 5-Lipoxygenase (5-LOX)
5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, which play significant roles in inflammatory responses. Inhibition of this enzyme can reduce the production of these mediators, thereby alleviating inflammation and pain associated with various diseases.
Pharmacological Profile
This compound has demonstrated significant potency as a 5-LOX inhibitor. Key pharmacological characteristics include:
- IC50 Value : The compound exhibits an IC50 value of approximately 229 nM , indicating strong inhibitory activity against 5-LOX .
- Selectivity : this compound shows about 300-fold selectivity for 5-LOX over other lipoxygenases (12-LOX and 15-LOX) and does not inhibit cyclooxygenase enzymes .
- In Vivo Efficacy : In animal models, this compound effectively reduced inflammation and pain, correlating well with plasma exposure levels needed for therapeutic effects .
This compound functions by binding to the active site of 5-LOX without involving redox reactions. This unique mechanism allows for sustained inhibition of leukotriene synthesis, making it suitable for once-daily dosing regimens .
Study on Osteoarthritis
In a clinical phase II study focusing on knee osteoarthritis, this compound was evaluated for its efficacy in reducing inflammation and associated pain. Although the study was terminated due to serious adverse events, it provided valuable insights into the compound's potential therapeutic applications .
In Vivo Models
Research utilizing rat models demonstrated that this compound effectively inhibited LTB4 production, a potent leukotriene involved in inflammatory processes. The results indicated significant reductions in inflammatory markers when treated with this compound compared to controls .
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
IC50 (5-LOX) | 229 nM |
Selectivity | ~300-fold for 5-LOX |
Inhibition in Human Cells | IC80 = 370 nM |
Therapeutic Applications | Inflammation, Pain Relief |
Toxicology and Safety Profile
Toxicological assessments suggest that this compound is not carcinogenic or mutagenic based on predictions from in silico models . However, further studies are necessary to fully understand its long-term safety profile.
Propiedades
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
Record name | PF-4191834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
Record name | PF-4191834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-4191834 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-4191834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4191834 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.